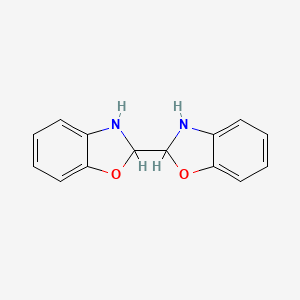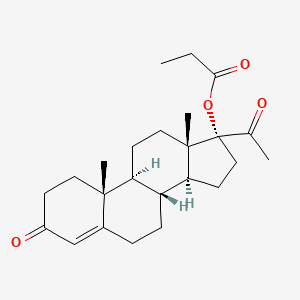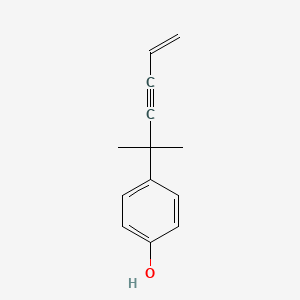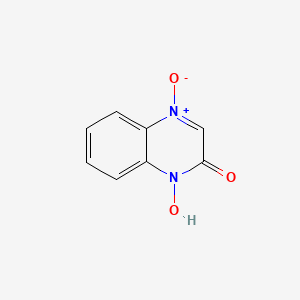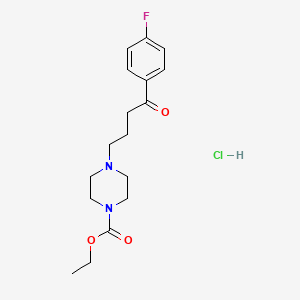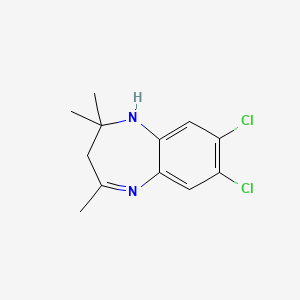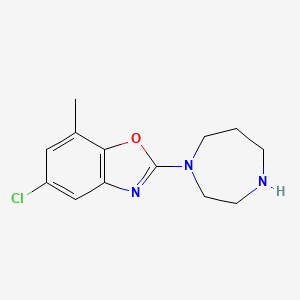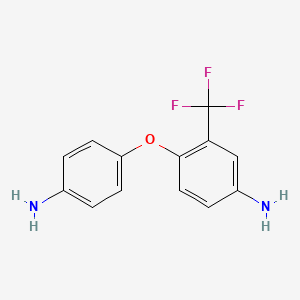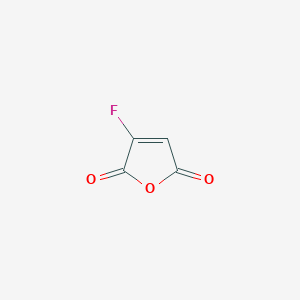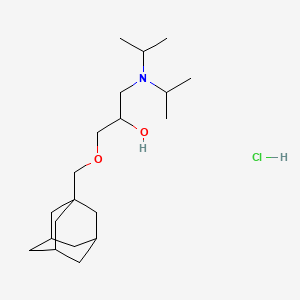
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
描述
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of adamantanone with an appropriate alcohol to form an intermediate, which is then reacted with diisopropylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学研究应用
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules with adamantane frameworks.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings with enhanced stability and performance.
作用机制
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to fit into certain binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific structural features and the presence of diisopropylamino groups. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPBMNNWMBJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950548 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-21-3 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


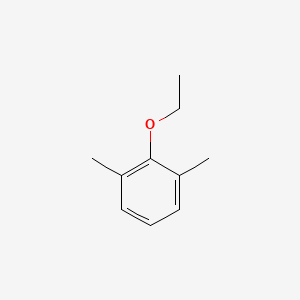
![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)
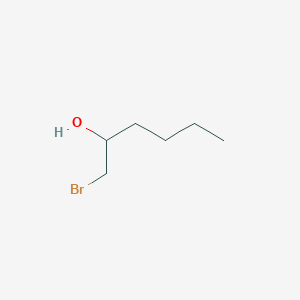
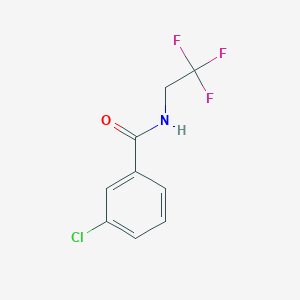
![3-Azabicyclo[3.3.1]non-6-ene, 1,5-dinitro-3-(phenylmethyl)-](/img/structure/B1654751.png)
